2-Azido-1-phenylethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

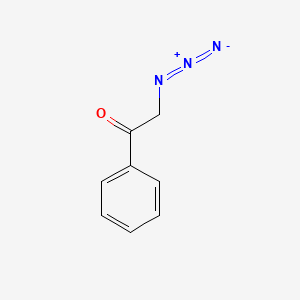

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIOBBSDOAUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450771 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-88-2 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Azido-1-phenylethanone from 2-Bromoacetophenone

<_ _>

This guide provides a comprehensive overview of the synthesis of 2-azido-1-phenylethanone, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of α-Azido Ketones

α-Azido ketones, such as this compound, are versatile synthetic intermediates.[1] Their utility stems from the presence of two reactive functional groups: the azide and the ketone. The azide group readily participates in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings.[1][2] This class of reactions is renowned for its high efficiency and regioselectivity. The resulting triazole-containing compounds are of significant interest in drug discovery, as the triazole ring can act as a bioisostere for amide bonds and is a core component of many biologically active molecules.[2] Furthermore, the ketone functionality allows for a wide range of chemical transformations, making α-azido ketones valuable precursors for the synthesis of complex nitrogen-containing heterocycles.[1]

This compound, in particular, combines the reactive azide group with the phenyl ketone scaffold, a common motif in pharmacologically active compounds. This structure makes it a key starting material for creating libraries of potential therapeutic agents for screening and development.[3]

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound from 2-bromoacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] In this mechanism, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromoacetophenone.[5][6] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[7][8] The reaction occurs in a single, concerted step where the carbon-azide bond forms simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is an excellent leaving group, which facilitates the reaction.[8]

Caption: Sɴ2 mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 70-11-1 |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 |

| Acetone or DMF | C₃H₆O / C₃H₇NO | 58.08 / 73.09 | 67-64-1 / 68-12-2 |

| Diethyl Ether or Ethyl Acetate | (C₂H₅)₂O / C₄H₈O₂ | 74.12 / 88.11 | 60-29-7 / 141-78-6 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).[2]

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 3.0 equivalents).[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until all the starting material (2-bromoacetophenone) has been consumed.[2]

-

Workup - Quenching: Once the reaction is complete, quench the reaction by carefully adding cold deionized water to the flask.[2]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product.[2]

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[2]

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.[2]

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the azide group (N₃) typically around 2100 cm⁻¹ and the carbonyl group (C=O) of the ketone around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments. A characteristic singlet for the two protons of the -CH₂N₃ group is expected.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbon attached to the azide group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (161.16 g/mol ).[9][10]

| Analytical Technique | Expected Data |

| IR (KBr, cm⁻¹) | ~2100 (N₃ stretch), ~1690 (C=O stretch) |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, Singlet for -CH₂N₃ protons |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for carbonyl carbon, aromatic carbons, and -CH₂N₃ carbon |

| MS (ESI+) m/z | [M+H]⁺ at ~162.17 |

Safety Considerations: Handling Organic Azides

Extreme caution must be exercised when working with sodium azide and the resulting organic azide product.

-

Toxicity: Sodium azide is highly toxic, with a toxicity comparable to that of cyanide.[5][11][12] It can be fatal if swallowed, inhaled, or absorbed through the skin.[13] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14]

-

Explosive Hazard: Organic azides are energetic compounds and can be explosive.[11][15][16] They are sensitive to heat, shock, and friction.[13][15][16]

-

Avoid using metal spatulas to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[15] Use plastic or ceramic spatulas instead.[14]

-

Never use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.[5][11][15]

-

Avoid heating the organic azide product to high temperatures. Purification should be limited to extraction and precipitation; distillation or sublimation should never be used.[11]

-

-

Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[5][15][16] Ensure that all reactions and waste streams are kept away from acidic conditions.[11][15]

-

Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container and disposed of as hazardous waste according to institutional guidelines.[14][15] Do not mix azide waste with other chemical waste streams, especially acidic waste.[15]

Conclusion

The synthesis of this compound from 2-bromoacetophenone is a straightforward and efficient method for producing a valuable intermediate for drug discovery and organic synthesis. By understanding the underlying SN2 mechanism and adhering to the detailed experimental protocol and stringent safety precautions, researchers can safely and reliably synthesize this important compound. The versatility of the azide and ketone functionalities opens up a wide array of possibilities for the creation of novel and potentially therapeutic molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Synthonix, Inc > Azides > 1816-88-2 | this compound [synthonix.com]

- 11. ucd.ie [ucd.ie]

- 12. Sodium Azide [commonorganicchemistry.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. uvic.ca [uvic.ca]

- 15. safety.pitt.edu [safety.pitt.edu]

- 16. benchchem.com [benchchem.com]

2-azido-1-phenylethanone chemical properties and structure

An In-depth Technical Guide to 2-Azido-1-phenylethanone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (phenacyl azide), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, synthesis, and its pivotal role in modern organic chemistry, particularly in the construction of complex heterocyclic systems.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇N₃O, is an α-azido ketone derivative of acetophenone.[1] Its structure is characterized by a phenyl group attached to a carbonyl, which is adjacent to a methylene group substituted with an azide (-N₃) moiety. This unique arrangement of functional groups—an aromatic ring, a ketone, and a reactive azide—underpins its synthetic utility and chemical behavior. The azide group, in particular, makes the molecule a high-energy compound that requires careful handling.[1]

The juxtaposition of the electron-withdrawing carbonyl group and the azide group enhances the acidity of the α-hydrogen atoms, a property that can be exploited in various base-mediated C-C bond-forming reactions.[2][3]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1816-88-2 | [1][4] |

| Molecular Formula | C₈H₇N₃O | [1][4] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Phenacyl azide, α-Azidoacetophenone | [1][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | [4] |

| InChIKey | WRDIOBBSDOAUDU-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide moiety. Another prominent strong band appears in the region of 1680-1700 cm⁻¹ , corresponding to the C=O stretching of the aryl ketone. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (~7.4-8.0 ppm ) corresponding to the five protons of the phenyl ring. A sharp singlet would appear further upfield (~4.3-4.6 ppm ) integrating to two protons, representing the methylene group (-CH₂-) adjacent to both the carbonyl and azide groups.

-

¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon at the downfield end (~190-195 ppm ). The aromatic carbons would produce several signals in the ~127-135 ppm range. The methylene carbon attached to the azide group would be expected around 50-55 ppm .

-

Synthesis Protocol: Nucleophilic Substitution

This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction (Sₙ2) where 2-bromoacetophenone is treated with an azide salt, typically sodium azide (NaN₃).

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: In a well-ventilated fume hood, dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent system such as a mixture of acetone and water (e.g., 4:1 v/v). The use of a polar aprotic solvent like DMF is also effective.[6]

-

Causality: A polar solvent is required to dissolve both the organic starting material and the inorganic azide salt, facilitating the reaction. Water can increase the solubility of sodium azide.

-

-

Reaction Initiation: To the stirred solution, add sodium azide (NaN₃, ~1.2 eq) portion-wise at room temperature.

-

Causality: A slight excess of the nucleophile (azide) is used to ensure the complete consumption of the limiting electrophile (2-bromoacetophenone), driving the reaction to completion. Portion-wise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane.

-

Causality: This step separates the organic product from the water-soluble inorganic salts (NaBr and excess NaN₃).

-

-

Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness: This self-validating step ensures that all water and inorganic byproducts are removed before isolation, preventing contamination of the final product.

-

-

Purification: The resulting crude product, often a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary to yield the pure this compound.

Safety Note: Organic azides are potentially explosive and sensitive to heat, shock, and light.[1] Sodium azide is highly toxic. All procedures must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Avoid contact with acids and heavy metals, which can form highly explosive hydrazoic acid or heavy metal azides, respectively.[7]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the diverse reactivity of its functional groups, making it a valuable precursor for a wide array of nitrogen-containing compounds.[2][8]

Caption: Key reaction pathways involving this compound.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most prominent application. The azide group readily participates in the "click chemistry" reaction with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[8] This reaction is exceptionally robust, high-yielding, and tolerant of numerous functional groups, making it a cornerstone of medicinal chemistry and materials science.[7]

-

Synthesis of Heterocycles:

-

Imidazoles: Pyrolysis of phenacyl azide can lead to the formation of an intermediate that dimerizes and dehydrates to yield substituted imidazoles, such as 2-benzoyl-4-phenylimidazole.[6]

-

Oxazoles: Under Vilsmeier-Haack conditions (e.g., POCl₃/DMF), α-azido ketones can undergo cyclization to form oxazole derivatives.[6]

-

Pyrroles: Condensation reactions with 1,3-dicarbonyl compounds can be used to construct substituted pyrrole rings, which are prevalent in pharmaceutically active compounds.[6]

-

-

Reduction to α-Amino Ketones: The azide group can be selectively reduced to a primary amine without affecting the ketone. Common methods include catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). The resulting α-amino ketones are themselves valuable building blocks for many pharmaceuticals.[8]

-

Precursor to Biologically Active Molecules: The ability to enzymatically reduce the ketone to a chiral alcohol, followed by CuAAC, provides an effective route to optically pure triazole-containing compounds.[9] This strategy has been employed to synthesize analogues of beta-blockers, demonstrating the direct applicability of this scaffold in drug discovery.[9]

Role in Drug Discovery and Development

The scaffolds accessible from this compound are of significant interest to drug development professionals.

-

Bioisosterism: The 1,2,3-triazole ring formed via click chemistry is a well-established bioisostere for the amide bond.[7] It offers improved metabolic stability and different hydrogen bonding capabilities while maintaining a similar spatial arrangement, allowing chemists to modify peptide-based drug candidates to enhance their pharmacokinetic properties.

-

Scaffold for Novel Therapeutics: The 2-hydroxyacetophenone core, which can be accessed from this molecule, is a known pharmacophore in compounds with antimicrobial and antioxidant properties.[7] By combining this core with the triazole moiety, novel compounds with potential activity as Liver X Receptor (LXR) modulators (for atherosclerosis) or Farnesoid X Receptor (FXR) antagonists (for metabolic diseases) can be generated.[7]

-

Combinatorial Chemistry: The efficiency and reliability of the CuAAC reaction make this compound an ideal building block for creating large libraries of diverse triazole-containing compounds for high-throughput screening against various biological targets.

Conclusion

This compound is more than a simple organic compound; it is a powerful and versatile synthetic tool. Its predictable reactivity, particularly in the formation of stable, functionalizable triazole rings, has cemented its place in the toolbox of organic and medicinal chemists. From fundamental heterocyclic synthesis to the development of novel drug candidates, the strategic application of this α-azido ketone continues to enable significant advances in chemical and pharmaceutical sciences. Proper understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

- 1. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]

- 2. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Azido-1-phenylethanone (Phenacyl Azide)

CAS Number: 1816-88-2 Molecular Formula: C₈H₇N₃O

This guide provides a comprehensive technical overview of 2-azido-1-phenylethanone, commonly known as phenacyl azide. It is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this versatile yet hazardous chemical intermediate. The document covers its core properties, significant hazards, reactivity profile, and detailed protocols for its synthesis and safe handling, emphasizing the causality behind experimental and safety choices.

Executive Summary: A High-Energy Intermediate

This compound is an organic azide that serves as a valuable building block in synthetic chemistry, primarily due to the reactive azide moiety positioned alpha to a carbonyl group.[1] This unique structural arrangement makes it a potent precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including triazoles, pyrrolidines, and imidazoles.[2][3] However, its utility is intrinsically linked to its significant energetic properties. The compound is sensitive to external energy inputs such as heat, light, and physical shock, classifying it as a potentially explosive material that demands rigorous safety protocols.[3] This guide balances its synthetic potential with a thorough examination of its associated risks to ensure safe and effective laboratory application.

Physicochemical Properties

While some experimental physical properties of this compound are not consistently reported in the literature, its fundamental chemical characteristics are well-defined.[2][3] The compound typically appears as a colorless to pale yellow solid.[3]

| Property | Value | Source(s) |

| CAS Number | 1816-88-2 | [4] |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | Phenacyl azide, α-Azidoacetophenone | [4] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | Not Available (N/A) | [2][3] |

| Boiling Point | Not Available (N/A) - Decomposes | [2][3] |

Note: The absence of reliable melting and boiling point data is indicative of the compound's thermal instability. It is known to decompose upon heating, often explosively, precluding standard measurement.

Hazard Analysis and GHS Classification

The primary hazard associated with this compound is its explosive nature. Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and can decompose violently.[5][6] The presence of the carbonyl group further influences the reactivity of the azide.

While a consensus GHS classification is not available from a centralized regulatory body like ECHA, based on the known properties of similar low-molecular-weight organic azides and α-azido ketones, the following hazards should be assumed:

-

Explosive Properties: Sensitive to shock, friction, heat, and light.[3] The "Rule of Six," a common guideline for energetic materials, suggests that compounds with fewer than six carbon atoms per energetic functional group (like azide) are prone to instability.[5] With eight carbons and an azide group, phenacyl azide warrants extreme caution.

-

Reactivity Hazards: Reacts violently with acids to form the highly toxic and explosive hydrazoic acid.[5] It can also form shock-sensitive heavy metal azides upon contact with metals like copper, lead, and their alloys (e.g., brass).[7]

Anticipated GHS Hazard Pictograms:

Due to its inherent properties, the following GHS pictograms are appropriate for labeling this compound:

| Pictogram | Symbol | Hazard Class | Description |

|

| GHS01 | Explosive | Unstable explosive; risk of mass explosion. Heating may cause an explosion.[8] |

|

| GHS06 | Acute Toxicity (Fatal) | Fatal if swallowed, in contact with skin, or if inhaled.[9] |

|

| GHS08 | Serious Health Hazard | May cause damage to organs through prolonged or repeated exposure.[9] |

Reactivity and Chemical Behavior

The chemical utility of phenacyl azide stems from the versatile reactivity of the α-azido ketone moiety.

Thermal Decomposition

Heating phenacyl azide leads to the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process. This decomposition can be violent. The initial product is a highly reactive α-imino ketone intermediate, which can then undergo further reactions such as dimerization and dehydration to form substituted imidazoles.[10]

Caption: Thermal decomposition of phenacyl azide proceeds via a reactive α-imino ketone.

Base-Mediated Decomposition

In the presence of a base, the active methylene protons (alpha to both the carbonyl and azide groups) can be abstracted. This facilitates the elimination of N₂ and the formation of an N-unsubstituted imine, which can be trapped in situ for various synthetic transformations.[2] This reactivity is central to its use in one-pot, multi-component reactions.

Cycloaddition Reactions

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

Incompatible Materials

A critical aspect of handling phenacyl azide is avoiding incompatible materials that can lead to catastrophic failure of containment.

-

Heavy Metals: Copper, lead, mercury, silver, zinc, and their alloys can form highly shock-sensitive and explosive metal azides.[5][7]

-

Strong Acids: Reacts to form hydrazoic acid, which is volatile, highly toxic, and explosive.[5]

-

Halogenated Solvents: Avoid chlorinated solvents like dichloromethane and chloroform, as they can react to form dangerously unstable diazidomethane and triazidomethane.[6]

-

Strong Oxidizing Agents: Can lead to violent reactions.

Experimental Protocols and Safe Handling

Working with phenacyl azide requires a mindset rooted in hazard mitigation. All operations must be conducted with the understanding that it is a potential explosive.

Synthesis of this compound from 2-Bromoacetophenone

This protocol describes a standard laboratory-scale synthesis via nucleophilic substitution. The causality for each step is explained to reinforce the safety and chemical principles involved.

WARNING: This procedure involves sodium azide (highly toxic) and produces phenacyl azide (potentially explosive). It must be performed in a certified chemical fume hood behind a blast shield.

Materials:

-

2-Bromoacetophenone (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Acetone/Water solvent mixture (e.g., 4:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator with a water bath (temperature strictly controlled ≤ 30 °C)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone in the acetone/water solvent.

-

Causality: The mixed solvent system is chosen to dissolve both the organic starting material and the inorganic sodium azide, facilitating a homogenous reaction environment. Water is essential for dissolving the azide salt.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

-

Causality: The Sₙ2 reaction is exothermic. Cooling the reaction controls the reaction rate and dissipates heat, preventing thermal runaway which could lead to violent decomposition of the azide product.

-

-

Addition of Sodium Azide: Add sodium azide in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

-

Causality: Portion-wise addition is a critical control measure to manage the exothermicity of the reaction. It prevents a rapid increase in temperature and concentration of the energetic product.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Causality: Monitoring ensures the reaction is complete, preventing the isolation of unreacted starting material and maximizing yield. It also prevents unnecessarily long reaction times.

-

-

Work-up - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Causality: The product is organic-soluble. This step partitions the product into the organic layer, separating it from unreacted sodium azide and other water-soluble byproducts.

-

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove residual water from the organic phase and break up any emulsions, leading to a cleaner product.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. CRITICAL: The water bath temperature must not exceed 30 °C. Do not evaporate to complete dryness; leave a small amount of solvent.

-

Causality: This is the most hazardous step. Removing the solvent concentrates the explosive product. Using minimal heat and avoiding complete dryness prevents the formation of a pure, solid azide which is most sensitive to shock and friction. The presence of residual solvent desensitizes the product.

-

-

Immediate Use: The crude phenacyl azide should be used immediately in the next synthetic step without purification or storage.

-

Causality: Storing organic azides, especially in concentrated or pure form, significantly increases the risk of accidental detonation.[5]

-

Caption: A self-validating workflow for phenacyl azide synthesis, with each step designed to mitigate risk.

Safe Handling and Storage

-

Engineering Controls: Always handle phenacyl azide in a chemical fume hood. A blast shield must be used for all operations, including transfers.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Utensils: Use only spatulas and scrapers made of non-sparking materials like plastic, Teflon, or wood. Never use metal spatulas. [5]

-

Glassware: Avoid using glassware with ground-glass joints, as friction can be an ignition source.[11] If unavoidable, ensure joints are well-lubricated. Check all glassware for cracks or star fractures before use.

-

Storage: Storage is strongly discouraged. If absolutely necessary for a very short period, store as a dilute solution (<1 M) in a vented container in a dark, explosion-proof refrigerator (-18 °C is recommended).[5] Label the container clearly with "DANGER: POTENTIALLY EXPLOSIVE."

-

Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough hazard review and approval from institutional safety personnel.

Emergency Procedures

-

Spills:

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Isolate: Prevent access to the spill area. Do not attempt to clean up a spill of solid or concentrated phenacyl azide yourself.

-

Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

-

For very small solution spills: If you are trained and equipped, you may absorb the spill with a non-combustible absorbent material (e.g., vermiculite). The contaminated absorbent must be treated as explosive waste.[12][13]

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

-

Fire: Do not attempt to fight a fire involving phenacyl azide. Evacuate the area and activate the fire alarm. Inform emergency responders that the fire involves a potentially explosive azide compound.

Waste Disposal and Decontamination

-

Never dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[7]

-

Deactivation: Before disposal, the azide functionality should be chemically destroyed. A common method for deactivating residual azides in solution is through careful reaction with nitrous acid (generated in situ from sodium nitrite and acid), which converts the azide to nitrogen gas.[13] This procedure itself is hazardous due to the evolution of toxic nitrogen oxides and must be performed in a fume hood by trained personnel.

-

Waste Collection: All contaminated solid waste (gloves, absorbent, glassware) must be collected in a dedicated, clearly labeled hazardous waste container for explosive materials and disposed of through your institutional EHS office.[5]

Conclusion

This compound is a powerful synthetic tool whose utility is directly proportional to the respect afforded to its hazardous nature. Its classification as a potentially explosive, shock- and heat-sensitive compound necessitates a culture of safety that goes beyond standard laboratory practice. By understanding the chemical principles behind its reactivity and instability, and by rigorously adhering to the handling, synthesis, and disposal protocols outlined in this guide, researchers can safely harness the synthetic potential of this high-energy intermediate for the advancement of chemical and pharmaceutical sciences.

References

- 1. 2-Azido-1-phenylethanol | C8H9N3O | CID 2793925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ucd.ie [ucd.ie]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 9. GHS hazard pictograms [stoffenmanager.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

Phenacyl Azide (2-Azido-1-phenylethanone): A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Versatile Energetic Intermediate

Phenacyl azide, systematically named 2-azido-1-phenylethanone, is an organic compound that has emerged as a pivotal intermediate in modern synthetic chemistry. Characterized by the presence of an α-azido ketone moiety, this molecule is a high-energy species, a trait that demands rigorous safety protocols but also endows it with unique reactivity.[1][2] Its utility spans from the construction of complex heterocyclic systems to its prominent role as a building block in "click chemistry."[3][4][5] This guide provides an in-depth exploration of phenacyl azide, covering its fundamental properties, a field-proven synthesis protocol, essential characterization data, and key applications for researchers in drug discovery and materials science.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its basic molecular and physical data. Phenacyl azide is a pale yellow solid at room temperature and, like many low molecular weight organic azides, is sensitive to heat, light, and shock, making it potentially explosive.[6] Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇N₃O | [6][7] |

| Molecular Weight | 161.16 g/mol | [7] |

| Systematic Name | This compound | [7] |

| Synonyms | α-Azidoacetophenone, 1-Phenyl-2-azidoethanone | [6] |

| CAS Number | 1816-88-2 | [6] |

| Appearance | Colorless to pale yellow solid | [6] |

Synthesis of Phenacyl Azide: A Protocol Rooted in Safety

The most common and direct synthesis of phenacyl azide involves the nucleophilic substitution of a halide from phenacyl bromide (or a related phenacyl halide) with an azide salt. The causality behind this choice is the high reactivity of the α-carbon to the carbonyl group, making it an excellent electrophile for the azide anion.

Safety as a Self-Validating System

Organic azides are energetic materials, and their handling requires an unwavering commitment to safety.[2][8] The carbon-to-nitrogen ratio (C/N) is a critical parameter for assessing stability; phenacyl azide has a C/N ratio of 8/3, which is approximately 2.67. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled in small quantities (maximum of 5 grams is recommended), stored at low temperatures, and protected from energy sources.[1][2]

Mandatory Safety Precautions:

-

Work in a Fume Hood: All operations must be conducted in a certified chemical fume hood.[9]

-

Use a Blast Shield: A sturdy blast shield must be positioned between the experiment and the researcher.[10]

-

Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles are mandatory. A face shield should be worn in addition to goggles.[10]

-

Avoid Friction and Shock: Do not use metal spatulas for transferring the solid product.[2][11] Avoid ground glass joints, which can cause explosive decomposition upon friction.[8][11]

-

Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable diazidomethane or triazidomethane.[2][8]

-

Temperature Control: The reaction should be carefully monitored to prevent exothermic runaway. Do not concentrate the final product by rotary evaporation or distillation.[8]

Experimental Protocol: Synthesis from Phenacyl Bromide

This protocol describes a standard lab-scale synthesis via an Sₙ2 reaction.[12][13]

Reagents & Materials:

-

Phenacyl bromide (2-bromo-1-phenylethanone)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone/Water mixture

-

Deionized Water

-

Diatomaceous earth (for filtration)

-

Non-metallic spatula (e.g., Teflon or ceramic)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenacyl bromide (1.0 eq) in a minimal amount of DMF or an acetone/water (3:1) mixture.[14] Place the flask in an ice-water bath to maintain a low temperature.

-

Azide Addition: Cautiously add sodium azide (1.5 - 2.0 eq) portion-wise to the stirred solution. Causality Note: A slight excess of sodium azide ensures the complete consumption of the phenacyl bromide starting material.

-

Reaction Progress: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenacyl bromide spot. The reaction is typically complete within 30 minutes to a few hours.[14]

-

Workup & Isolation: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the phenacyl azide product.

-

Filtration: Collect the solid product by vacuum filtration. Crucially, do not allow the product to dry completely on the filter paper where it could be subject to friction. Wash the solid with copious amounts of cold water to remove any residual sodium azide and solvent.

-

Drying & Storage: Gently press the damp solid between filter papers to remove excess water. The product should be stored damp or in solution, below room temperature, in a dark, sealed container, and clearly labeled with appropriate hazard warnings.[1] For immediate use in subsequent reactions, it can be dissolved in a suitable non-halogenated solvent.

Synthesis Workflow Diagram

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. benchchem.com [benchchem.com]

- 11. research.wayne.edu [research.wayne.edu]

- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

α-Azido Ketones: A Journey from Discovery to a Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast lexicon of organic synthesis, few functional groups offer the unique blend of stability and latent reactivity as the organic azide. Among this class, α-azido ketones stand out as exceptionally versatile synthetic intermediates. Their dual functionality—an electrophilic carbonyl group adjacent to a nucleophilic and readily transformable azide—provides a gateway to a diverse array of molecular architectures. These compounds are not merely precursors to α-amino ketones; they are linchpins in the construction of complex nitrogen-containing heterocycles, peptides, and other structures of profound interest to the pharmaceutical and materials science industries. This guide provides a comprehensive exploration of α-azido ketones, tracing their historical origins from the foundational discovery of the azide group to the sophisticated synthetic methodologies and transformative reactions that define their modern utility. We will delve into the causality behind experimental choices, present detailed and validated protocols, and map the chemical logic that underpins their reactivity, offering field-proven insights for both seasoned researchers and newcomers to this exciting area of chemistry.

Chapter 1: The Genesis - Discovery of the Azide Functional Group

The story of α-azido ketones begins not with the ketone, but with the azide itself. The journey into this rich field of nitrogen chemistry was initiated by the German chemist Theodor Curtius. In 1890, through his extensive research on hydrazine derivatives, Curtius accomplished the first isolation of hydrazoic acid (HN₃), a volatile and highly explosive liquid.[1][2] This discovery was a landmark achievement, introducing the energetic but synthetically powerful azide functional group to the world of chemistry.[3][4]

Curtius's initial synthesis was a masterful example of chemical caution and ingenuity. He avoided the direct and hazardous protonation of an azide salt. Instead, he reacted acyl hydrazides, such as benzoylhydrazine, with nitrous acid to form an acyl azide. This more stable intermediate could then be hydrolyzed to carefully liberate the parent hydrazoic acid.[1] This foundational work laid the chemical groundwork for the entire field of azide chemistry that would follow.

Foundational Protocol: The Curtius Synthesis of Hydrazoic Acid (Conceptual)

This protocol outlines the original strategy used by Theodor Curtius to generate hydrazoic acid from an acyl hydrazide.[1] It is presented for historical and conceptual understanding, as modern methods often generate azide reagents in situ from less hazardous precursors like sodium azide.

Objective: To generate hydrazoic acid via the formation and subsequent hydrolysis of an acyl azide intermediate.

Materials:

-

Acyl hydrazide (e.g., Benzoylhydrazine)

-

Sodium nitrite (NaNO₂)

-

Dilute mineral acid (e.g., H₂SO₄)

-

Ice bath

-

Distillation apparatus

Procedure:

-

Acyl Azide Formation: A solution of the acyl hydrazide is prepared and cooled thoroughly in an ice bath to control the exothermic reaction.

-

Nitrosation: A solution of sodium nitrite is added slowly to the cooled acyl hydrazide solution. Concurrently, a dilute acid is added dropwise. This in situ generation of nitrous acid (HNO₂) reacts with the hydrazide to form the corresponding acyl azide. Maintaining a low temperature is critical for safety and to prevent premature decomposition.

-

Isolation of Acyl Azide: The resulting acyl azide is carefully isolated from the reaction mixture.

-

Hydrolysis: The acyl azide is gently hydrolyzed, typically with water or a dilute aqueous solution, to cleave the acyl group and liberate hydrazoic acid.

-

Purification: The volatile hydrazoic acid (B.P. 37 °C) is purified by careful distillation. Extreme caution is paramount during this step due to the highly explosive nature of pure hydrazoic acid.

Caption: Conceptual workflow for Curtius's hydrazoic acid synthesis.

Chapter 2: The First α-Azido Ketone - Early Synthesis and Exploration

With the azide functional group established, it was only a matter of time before it was incorporated into other molecular frameworks. The first synthesis of an α-azido ketone was reported in 1908, leveraging the now-classic reaction of an α-halo ketone with an azide salt.[5] The chemical logic is straightforward and powerful: the azide ion (N₃⁻) is an excellent nucleophile, and the carbon atom alpha to a carbonyl group is activated towards nucleophilic substitution due to the electron-withdrawing nature of the carbonyl. This Sₙ2 reaction provided the first direct and reliable entry into this important class of compounds.[6]

Even before this definitive synthesis, the unique reactivity of these molecules was being explored. In 1905, M. O. Forster reported that α-azido camphor, upon treatment with acid or base, would decompose with the loss of a nitrogen molecule to furnish α-imino camphor.[7][8] This early work was a harbinger of the rich chemistry to come, demonstrating the azide's capacity to serve as a masked reactive species, in this case, a nitrene or its precursor. Later investigations by researchers like Cromwell in 1946 and Boyer in 1952 further expanded the synthetic utility, exploring eliminations to form azido vinyl ketones and thermal decompositions to generate α-imino carbonyl compounds, respectively.[7][8]

Classical Protocol: Synthesis of Phenacyl Azide via Nucleophilic Substitution

This protocol details the archetypal synthesis of an α-azido ketone from the corresponding α-bromo ketone.

Objective: To synthesize 2-azido-1-phenylethan-1-one (phenacyl azide) from 2-bromo-1-phenylethan-1-one (phenacyl bromide).

Materials:

-

Phenacyl bromide

-

Sodium azide (NaN₃)

-

Solvent (e.g., Acetone or aqueous Acetone)

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

Procedure:

-

Dissolution: Phenacyl bromide is dissolved in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Sodium azide is added to the solution. A molar excess of sodium azide (typically 1.1 to 1.5 equivalents) is used to ensure complete conversion.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) to accelerate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure phenacyl azide. Caution: α-azido ketones are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction.

Caption: Sₙ2 mechanism for α-azido ketone synthesis.

Chapter 3: Expanding the Toolkit - Evolution of Synthetic Methodologies

While the Sₙ2 displacement of α-halo ketones is a robust and time-honored method, it is not without limitations. A significant side reaction can arise from the enhanced acidity of the α-proton in the product.[5] Strong bases or even the azide ion itself can deprotonate the α-azido ketone, leading to elimination or other undesired pathways. Furthermore, the synthesis of chiral, non-racemic α-azido ketones via this route requires chiral starting materials. These challenges spurred the development of more advanced and milder synthetic methods.

Modern approaches often seek to avoid the direct displacement of a halide, offering alternative strategies with improved selectivity and substrate scope. For instance, the oxidative azidation of silyl enol ethers, reported by Magnus in 1995, allows for the formation of α-azido ketones under different conditions.[9] More recently, methods employing hypervalent iodine reagents to mediate the azidation of 1,3-dicarbonyl compounds, and the development of phase-transfer catalysis to achieve high enantioselectivity in the azidation of racemic α-bromo ketones, have further enriched the synthetic chemist's toolkit.[10]

Modern Protocol: Oxidative Azidation of a Silyl Enol Ether

This protocol conceptually illustrates a modern approach for synthesizing α-azido ketones, avoiding the use of α-halo ketone precursors.

Objective: To synthesize an α-azido ketone from a triisopropylsilyl (TIPS) enol ether.

Materials:

-

TIPS enol ether of the desired ketone

-

Azide source (e.g., Trimethylsilyl azide, TMSN₃)

-

Oxidant (e.g., a hypervalent iodine species or other suitable oxidant)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Setup: A dry reaction flask is charged with the TIPS enol ether under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous acetonitrile is added as the solvent.

-

Reagent Addition: The azide source (TMSN₃) is added to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Oxidation: The oxidant is added portion-wise or as a solution to the reaction mixture. The reaction is stirred until TLC analysis indicates the complete consumption of the silyl enol ether.

-

Quenching and Workup: The reaction is carefully quenched, often with an aqueous solution of sodium thiosulfate to neutralize the oxidant. The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired α-azido ketone.

Table 1: Comparison of Synthetic Methods for α-Azido Ketones

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Classical Sₙ2 | α-Halo Ketone, NaN₃ | Acetone or DMF, RT to 60°C | Simple, inexpensive, widely applicable. | Potential for elimination side reactions; requires halo-ketone precursor. |

| Oxidative Azidation | Silyl Enol Ether, TMSN₃, Oxidant | Anhydrous MeCN, 0°C to RT | Avoids α-halo ketones; good for complex substrates. | Requires preparation of silyl enol ether; oxidant can be expensive.[9] |

| Phase-Transfer Catalysis | Racemic α-Bromo Ketone, NaN₃, Chiral Catalyst | Biphasic (e.g., PhF/H₂O) | Access to chiral α-azido ketones with high enantioselectivity.[10] | Catalyst can be complex and expensive; optimization required. |

| Hypervalent Iodine | 1,3-Dicarbonyl, Bu₄NN₃, PhI(OAc)₂ | Acetonitrile, RT | Mild conditions for α-azidation of activated methylenes.[10] | Generally limited to 1,3-dicarbonyl or related substrates. |

Chapter 4: The Synthetic Utility - Key Transformations of α-Azido Ketones

The true value of α-azido ketones lies in their vast and varied reactivity. They serve as pivotal intermediates in a multitude of powerful chemical transformations.

A. Reduction to α-Amino Ketones: The Staudinger Reduction

A primary application of α-azido ketones is their conversion to α-amino ketones, crucial building blocks for peptides and pharmaceuticals. While catalytic hydrogenation is effective, it can lead to intermolecular condensation of the intermediate α-amino ketone, forming pyrazine byproducts.[5] A far milder and more chemoselective method is the Staudinger Reduction , discovered by Hermann Staudinger in 1919.[11][12] This reaction involves treating the azide with a phosphine (typically triphenylphosphine). The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses N₂ gas to form a stable iminophosphorane.[12][13] Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct.[13] The reaction's mildness makes it compatible with a wide range of other functional groups.[11]

Caption: Mechanism of the Staudinger Reduction of an α-azido ketone.

B. The Aza-Wittig Reaction and Heterocycle Synthesis

The iminophosphorane intermediate of the Staudinger reaction is a synthetic marvel in its own right. If an electrophile is present within the same molecule, the iminophosphorane can react intramolecularly before hydrolysis. This is the basis of the powerful intramolecular aza-Wittig reaction . Takeuchi reported in 1989 that α-azido ketones could be converted into oxazole derivatives through this pathway.[8] The ketone's own carbonyl group can act as the intramolecular electrophile, leading to a cyclization event that, after elimination of phosphine oxide, furnishes the stable aromatic oxazole ring. This strategy has become a cornerstone for the synthesis of substituted oxazoles, pyridines, and other important heterocyclic systems.[7][9]

C. Cycloadditions and the Dawn of "Click Chemistry"

The azide group is a premier 1,3-dipole. Its reaction with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles is one of the most reliable and high-yielding reactions in organic chemistry. The copper(I)-catalyzed version of this reaction (CuAAC) is the flagship example of "click chemistry," a concept that has revolutionized drug discovery, bioconjugation, and materials science. α-Azido ketones are excellent substrates in these reactions, allowing for the straightforward installation of a ketone-containing side chain onto a triazole ring, creating molecules with diverse applications.[7]

D. Nitrene-Mediated Reactions

Upon thermal or photochemical activation, α-azido ketones can extrude N₂ gas to generate a highly reactive nitrene intermediate.[14] This nitrene can undergo various transformations, most commonly a rearrangement to form an α-imino ketone.[8] The study of nitrene chemistry, pioneered by scientists like Lwowski, has provided deep insights into the reactivity of these electron-deficient nitrogen species and their utility in synthesis.[14][15]

Chapter 5: Conclusion and Future Outlook

From Theodor Curtius's hazardous but foundational isolation of hydrazoic acid to the modern, elegant syntheses of complex pharmaceuticals, the journey of the α-azido ketone is a microcosm of the evolution of organic chemistry itself.[1][4] What began as a chemical curiosity has blossomed into an indispensable tool, valued for its unique combination of stability and predictable, versatile reactivity. The ability to serve as a precursor for amines, imines, and a host of heterocycles ensures its enduring relevance in synthetic endeavors.[16][17]

Looking ahead, the field continues to advance. The development of novel, more efficient, and enantioselective catalytic methods for their synthesis remains an active area of research. The application of α-azido ketones in continuous flow chemistry promises safer handling of these energetic intermediates on a larger scale. As the demands for molecular complexity in drug development and materials science grow, the humble yet powerful α-azido ketone is certain to play an ever-more central role in shaping the future of chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrazoic acid [medbox.iiab.me]

- 3. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 5. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. nitrene.html [ch.imperial.ac.uk]

- 16. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Azido-1-phenylethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Promise

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Among these, the 2-azido-1-phenylethanone core has emerged as a compelling starting point for the development of compounds with a diverse array of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological activities of this compound derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs, the inherent logic of validation protocols, and the foundational science that underpins the therapeutic promise of this molecular framework. Herein, we synthesize data from disparate studies, offering a cohesive narrative on the anticancer, antimicrobial, and enzyme inhibitory potential of these versatile compounds.

The this compound Core: A Synthesis of Reactivity and Potential

The this compound molecule, with the chemical formula C8H7N3O, possesses a unique combination of a ketone functional group and an azide moiety attached to the alpha-carbon.[1][2][3] This arrangement imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives. The azide group can readily participate in cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to form triazoles.[4] This synthetic accessibility, coupled with the inherent biological activities of the core structure and its derivatives, positions this compound as a scaffold of significant interest in medicinal chemistry.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] The anticancer potential of these compounds appears to stem from multiple mechanisms of action, including the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization.[6][8]

Mechanism of Action: Inducing Apoptosis and Disrupting the Cytoskeleton

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Ketone-containing compounds, a class to which this compound belongs, have been shown to inhibit the growth of cancer cells and induce apoptosis.[9][10] Some studies suggest that ketone bodies can selectively inhibit the proliferation of tumor cells without affecting normal cells.[11] This selectivity is a highly desirable trait in cancer chemotherapy. The presence of the azido group can further enhance this activity.

Furthermore, certain derivatives of the broader phenylethanone class have been identified as potent inhibitors of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[6]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by this compound derivatives, drawing parallels from the known mechanisms of related compounds.

Caption: Proposed apoptotic pathway initiated by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative derivatives from related compound classes against various cancer cell lines, providing an indication of the potential potency of this compound derivatives.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 0.0059 | [6] |

| 2-Phenylacrylonitriles | Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [6] |

| Xanthones | Compound 8 | PC-3 (Prostate) | 6.18 | [5] |

| Xanthones | Compound 8 | A549 (Lung) | 4.59 | [5] |

| Hydroquinone-Chalcone-Pyrazolines | Compound 8 | HT-29 (Colon) | >28.8 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

1. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of desired concentrations.

-

Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

3. Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

4. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

5. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azide-containing compounds and ketone derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][12][13]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of action for azido- and ketone-containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some compounds are known to disrupt the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[14] The lipophilicity of the molecule can play a crucial role in its ability to integrate into and disrupt the lipid bilayer of the bacterial membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents MIC values for related compounds against various microbial strains.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Azidobenzothiazoles | Compound 2d | Enterococcus faecalis | 8 | [4] |

| 2-Azidobenzothiazoles | Compound 2d | Staphylococcus aureus | 8 | [4] |

| Pyrrolidine-2,5-diones | Compound 8 | Bacteria | 16-64 | [12] |

| Pyrrolidine-2,5-diones | Compound 8 | Yeasts | 64-256 | [12] |

| Alkyl Pyridines | JC-01-074 | S. aureus | 16 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

-

Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The inhibition of specific enzymes is a cornerstone of modern drug therapy.[15][16] The structural features of this compound derivatives make them potential candidates for enzyme inhibition. For instance, the core structure can be modified to target the active sites of various enzymes implicated in disease.

Potential Enzyme Targets

While direct studies on this compound derivatives as enzyme inhibitors are emerging, related heterocyclic compounds have shown inhibitory activity against a range of enzymes, including:

-

Kinases: These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[17]

-

Phosphodiesterases (PDEs): These enzymes are involved in regulating intracellular signaling molecules like cAMP. PDE inhibitors have therapeutic applications in inflammatory diseases.[18][19]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of the immune response and is a target in cancer immunotherapy.[20]

-

Aldo-Keto Reductases (AKRs): These enzymes are implicated in the development and progression of various cancers.[21]

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a specific enzyme. The specific reagents and conditions will vary depending on the target enzyme.

1. Enzyme and Substrate Preparation:

-

Obtain or purify the target enzyme.

-

Prepare a solution of the enzyme's specific substrate.

2. Assay Setup:

-

In a 96-well plate, add the enzyme, a buffer solution, and varying concentrations of the this compound derivative.

-

Include a control with no inhibitor and a blank with no enzyme.

3. Initiation of Reaction and Incubation:

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

4. Measurement of Enzyme Activity:

-

Stop the reaction (if necessary) and measure the amount of product formed or substrate consumed. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

5. Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this core, particularly its amenability to "click chemistry," allows for the rapid generation of compound libraries for screening. While research into the specific biological activities of this compound derivatives is still in its early stages, the compelling evidence from related compound classes provides a strong rationale for their further investigation.

Future research should focus on:

-

Synthesis of diverse libraries: Exploring a wide range of substitutions on the phenyl ring and modifications of the azido and ketone functionalities will be crucial for establishing clear structure-activity relationships.

-

Broad-spectrum biological screening: Systematic screening of these derivatives against a wide panel of cancer cell lines, microbial strains, and a diverse set of enzymes will help to identify lead compounds with high potency and selectivity.

-

Mechanistic studies: In-depth investigations into the molecular mechanisms of action of the most promising compounds will be essential for their rational optimization and preclinical development.

By adopting a multidisciplinary approach that combines synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Awakening: A Technical Guide to Safe and Strategic Handling of Organic Azides in Research and Development

Organic azides, a class of compounds characterized by the energetic –N₃ functional group, represent a cornerstone of modern chemical synthesis, finding pivotal roles in "click chemistry," bioconjugation, and the development of novel therapeutics.[1][2] However, their inherent energetic nature demands a profound respect and a meticulous approach to their handling.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for the safe and strategic manipulation of organic azides, moving beyond mere procedural lists to instill a culture of intrinsic safety and experimental success.

The Energetic Heart of the Azide: Understanding the "Why" of Instability

The azide functional group is deceptively simple in its linear N=N⁺=N⁻ structure, yet it harbors a significant amount of potential energy.[4] The propensity of organic azides to violently decompose is rooted in the thermodynamically favorable release of dinitrogen gas (N₂), a remarkably stable molecule.[4] This decomposition can be triggered by various external stimuli, including heat, light, shock, and pressure.[3][5] Understanding the factors that influence the stability of an organic azide is the first and most critical step in risk assessment.

The Carbon-to-Nitrogen Ratio (C/N): A Primary Stability Metric

A fundamental guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms within the molecule.[3][6]

-

C/N Ratio < 1: Organic azides with a carbon-to-nitrogen ratio of less than one should never be isolated.[6][7] These compounds are extremely sensitive and prone to explosive decomposition. If their synthesis is unavoidable, they should be generated in situ as transient intermediates and used as the limiting reagent in the reaction mixture, with quantities strictly limited to a maximum of 1 gram.[6]

-

1 ≤ C/N Ratio < 3: Azides falling within this range can be synthesized and isolated but require careful handling and storage.[7][8] They should be stored as solutions at concentrations no greater than 1 M, preferably at or below room temperature, and in quantities not exceeding 5 grams.[7][8]

-